N~2~-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N~2~-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a benzylphenyl group, a difluoromethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another approach utilizes a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process involving 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes, such as microwave-assisted protocols. These methods utilize 1-amino-2-imino-pyridine derivatives as versatile precursors and employ microwave irradiation to speed up the reaction, resulting in higher yields compared to conventional heating . Additionally, metal-free oxidative N–N bond formation reactions can be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidative cyclization, particularly in the presence of nitro groups.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, palladium catalysts, and various nucleophiles such as C-nucleophiles . Reaction conditions often involve mild bases and oxidants, with some protocols utilizing microwave irradiation for enhanced efficiency .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N~2~-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-(2-BENZYLPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through oxidative N–N bond formation, which is facilitated by its unique structural features . This mechanism is crucial for its activity as an enzyme inhibitor and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure and exhibit comparable chemical reactivity.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds are closely related and undergo similar types of chemical reactions.
1,2,4-Triazolo[1,5-a]benzazoles: These compounds also involve oxidative N–N bond formation and have similar applications in medicinal chemistry.
Properties
IUPAC Name |
N-(2-benzylphenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O/c1-13-11-17(18(22)23)28-21(24-13)26-19(27-28)20(29)25-16-10-6-5-9-15(16)12-14-7-3-2-4-8-14/h2-11,18H,12H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPMICHBQVXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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